Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate
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Overview
Description
Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate is a complex organic compound with the molecular formula C15H16N2O4S and a molecular weight of 320.37 g/mol . This compound belongs to the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate typically involves the reaction of ethyl bromoacetate with substituted thiosemicarbazides, followed by cyclization using sodium acetate . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Scientific Research Applications
Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets and pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate is unique due to its specific thiazolidine ring structure and the presence of a phenylcarbamoyl group. Similar compounds include:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Thiazolidine-2-thione: Exhibits antimicrobial and anticancer activities.
These compounds share the thiazolidine core but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound .
Biological Activity
Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a thiazolidine ring, which is known for its role in various biological activities. The synthesis of this compound typically involves the reaction of ethyl acetate with thiazolidine derivatives under specific conditions to yield the desired product. The structural formula can be represented as follows:
where x,y,z,w,v are the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
Microorganism | Activity | Reference |
---|---|---|
Escherichia coli | Inhibitory | |
Staphylococcus aureus | Moderate | |
Candida albicans | Effective |
The compound's mechanism often involves disrupting microbial cell walls or interfering with metabolic pathways.
Antitumor Activity
This compound has shown promising results in inhibiting tumor cell proliferation. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
Cell Line | IC50 (µM) | Effectiveness | Reference |
---|---|---|---|
MCF-7 (Breast) | 15.0 | High | |
HeLa (Cervical) | 12.5 | Moderate | |
A549 (Lung) | 20.0 | High |
The antitumor mechanism is believed to involve apoptosis induction and cell cycle arrest.
Anticonvulsant Activity
Some derivatives of thiazolidines have been reported to exhibit anticonvulsant properties. This compound is no exception; studies have indicated its potential in reducing seizure frequency in animal models.
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study: Antimicrobial Efficacy
- A study conducted by Al-Majidi et al. (2015) demonstrated that derivatives of thiazolidine compounds, including Ethyl 2-{4-oxo...}, exhibited potent antimicrobial activity against resistant strains of bacteria.
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Case Study: Cancer Cell Line Studies
- Research by Godhani et al. (2016) explored the cytotoxic effects on various cancer cell lines and reported significant inhibition of cell growth attributed to the compound's ability to induce apoptosis.
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Case Study: Anticonvulsant Properties
- El-Azab et al. (2013) evaluated the anticonvulsant activity in rodent models and found that the compound significantly reduced seizure duration and frequency compared to control groups.
Properties
Molecular Formula |
C15H16N2O4S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
ethyl (2E)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C15H16N2O4S/c1-2-21-15(20)8-14-17(13(19)10-22-14)9-12(18)16-11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,16,18)/b14-8+ |
InChI Key |
JNFYSHGFPHMVJC-RIYZIHGNSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\N(C(=O)CS1)CC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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